![molecular formula C18H18BrNO4 B2465168 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methoxybenzamide CAS No. 1421457-08-0](/img/structure/B2465168.png)
2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methoxybenzamide
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Description
2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including our compound of interest, have demonstrated significant anticancer potential. Specifically, 2-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHOXYBENZAMIDE has been investigated for its cell growth inhibitory effects in various cancer cell lines. Notably, it shows inhibition rates in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) .
Antimicrobial Properties
Benzofuran scaffolds have emerged as promising antimicrobial agents. While specific studies on our compound are limited, related benzofuran derivatives have displayed good antimicrobial activity. Further exploration of its potential in combating deadly microbes is warranted .
Catalytic Applications
The heteroarenes containing benzofuran moieties can participate in catalytic reactions. Although not directly studied for our compound, similar structures have been eligible substrates for protodeboronation reactions, yielding useful products .
properties
IUPAC Name |
2-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-23-13-3-4-15(19)14(9-13)18(22)20-10-16(21)11-2-5-17-12(8-11)6-7-24-17/h2-5,8-9,16,21H,6-7,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVMNGZKPCQUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methoxybenzamide |
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